molecular formula C12H20O5 B157072 4-Oxododecanedioic acid CAS No. 30828-09-2

4-Oxododecanedioic acid

Cat. No.: B157072
CAS No.: 30828-09-2
M. Wt: 244.28 g/mol
InChI Key: HHXMOTDTSDYYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxododecanedioic acid is an organic compound with the molecular formula C12H20O5. It is a dicarboxylic acid with a ketone functional group located at the fourth carbon atom.

Future Directions

4-Oxododecanedioic acid has potential applications in the pharmaceutical field and can be used as a raw material for preparing drugs and biomaterials, such as polyester resins, polyester elastomers, solvent-type colloidal fibers, controlled release agents, and polymer-type nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxododecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid using sodium hydroxide solution. This reaction yields this compound as the final product .

Industrial Production Methods: In industrial settings, this compound is typically produced from the methyl ester of 9-oxodecanoic acid. The process involves a series of reactions, including bromohydroxylation, oxidation, and C-alkylation, followed by cleavage with aqueous acetic acid .

Chemical Reactions Analysis

Types of Reactions: 4-Oxododecanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Oxododecanedioic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Dodecanedioic acid: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

    4-Oxooctanoic acid: Shorter carbon chain, leading to different physical and chemical properties.

    4-Oxodecanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: 4-Oxododecanedioic acid is unique due to its combination of a long carbon chain, dicarboxylic acid functionality, and a ketone group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-oxododecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXMOTDTSDYYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30828-09-2
Record name 4-Oxododecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OXODODECANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxododecanedioic acid
Reactant of Route 2
Reactant of Route 2
4-Oxododecanedioic acid
Reactant of Route 3
Reactant of Route 3
4-Oxododecanedioic acid
Reactant of Route 4
Reactant of Route 4
4-Oxododecanedioic acid
Reactant of Route 5
4-Oxododecanedioic acid
Reactant of Route 6
4-Oxododecanedioic acid
Customer
Q & A

Q1: What is the significance of 4-Oxododecanedioic acid in the context of plant-herbivore interactions?

A1: While the provided research doesn't directly investigate the role of this compound in plant-herbivore interactions, it highlights its presence in Coniogramme japonica []. This discovery is noteworthy because closely related compounds, like 4-Oxododecanoic acid, have been shown to have insecticidal properties, particularly against the leaf-chewer Spodoptera exigua []. This suggests a potential role of this compound in plant defense mechanisms, but further research is needed to confirm its specific activity.

Q2: Has this compound been chemically synthesized, and if so, what methods are employed?

A2: Yes, this compound has been successfully synthesized [, ]. While the provided abstracts don't delve into the specific synthetic procedures, they indicate the existence of established methods for its production. Researchers interested in the detailed synthetic protocols would need to consult the full research articles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.